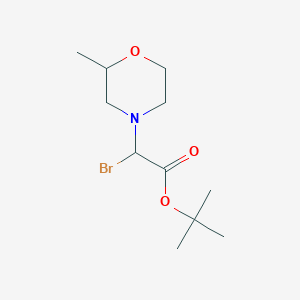
N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is a compound belonging to the triazine family, characterized by a triazine ring substituted with N-methylacetamide groups. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) typically involves the reaction of cyanuric chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form corresponding amides and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, amides, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine-based compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Another triazine derivative with different substituents, used in various applications.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Diethylhexyl butamido triazone: A triazine-based UV filter used in sunscreens.
Uniqueness
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
111829-52-8 |
|---|---|
Fórmula molecular |
C9H13N5O2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]-1,3,5-triazin-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13N5O2/c1-6(15)13(3)8-10-5-11-9(12-8)14(4)7(2)16/h5H,1-4H3 |
Clave InChI |
FQEFYSJQAOOYSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=NC(=NC=N1)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


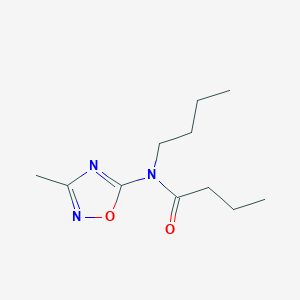


![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
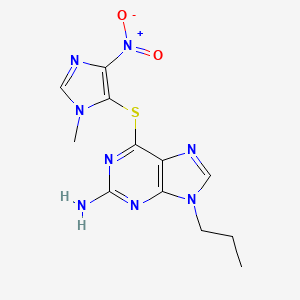
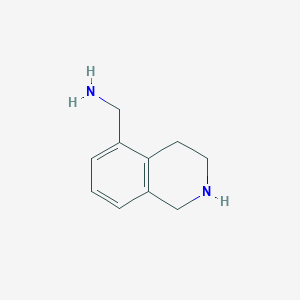
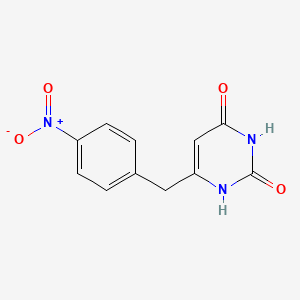

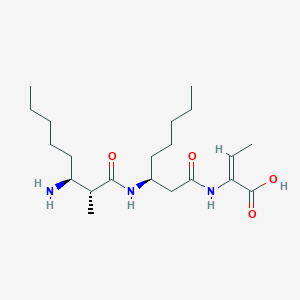
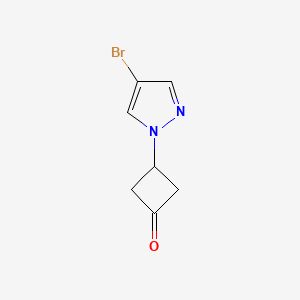
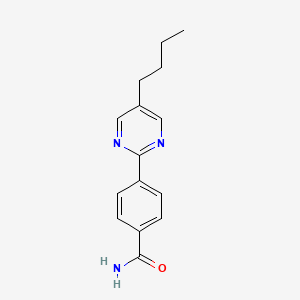
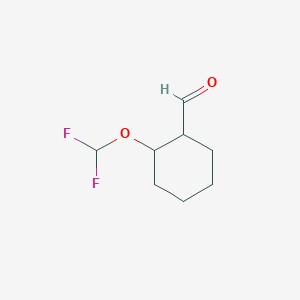
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
